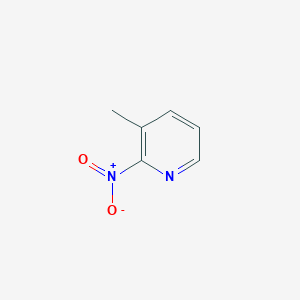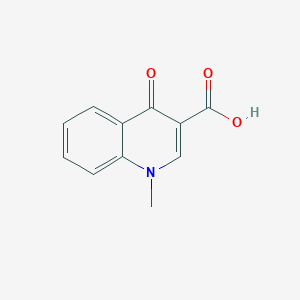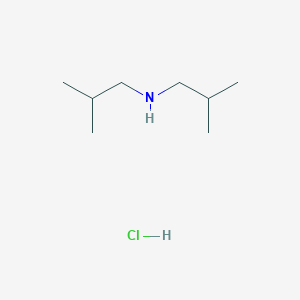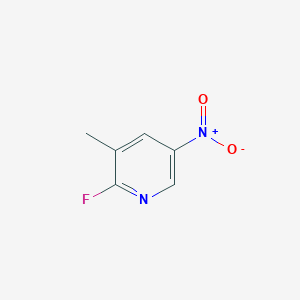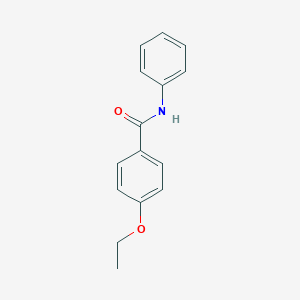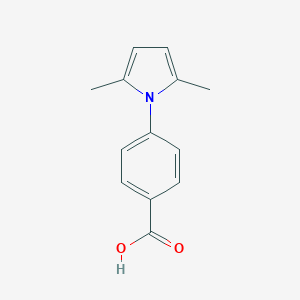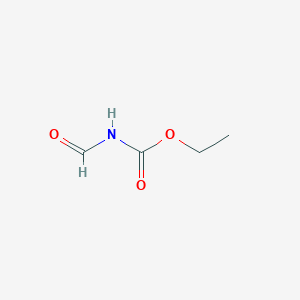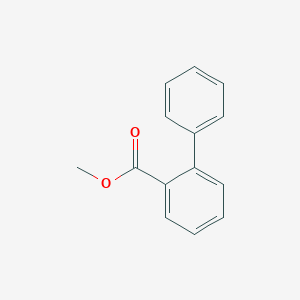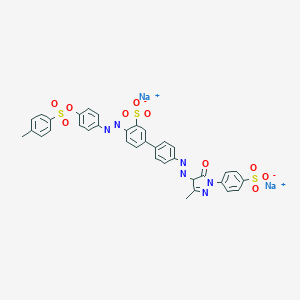![molecular formula C7H12O5 B096919 (1R,3S,4S,5S,8R)-3-Methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol CAS No. 15814-56-9](/img/structure/B96919.png)
(1R,3S,4S,5S,8R)-3-Methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,3S,4S,5S,8R)-3-Methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol, also known as MDO, is a bicyclic ether derivative that has been synthesized and studied for its potential use in various scientific research applications. This compound has a unique structure that makes it a promising candidate for use in the development of new drugs and therapies.
Mecanismo De Acción
The mechanism of action of (1R,3S,4S,5S,8R)-3-Methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol is not well understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in the development and progression of various diseases.
Efectos Bioquímicos Y Fisiológicos
(1R,3S,4S,5S,8R)-3-Methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and it has also been shown to have neuroprotective effects in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (1R,3S,4S,5S,8R)-3-Methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol in lab experiments is its unique structure, which makes it a promising candidate for the development of new drugs and therapies. However, one limitation is that the mechanism of action of (1R,3S,4S,5S,8R)-3-Methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol is not well understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are many potential future directions for research involving (1R,3S,4S,5S,8R)-3-Methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol. One area of interest is the development of new drugs and therapies based on the structure of (1R,3S,4S,5S,8R)-3-Methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol. Another area of interest is the study of the mechanism of action of (1R,3S,4S,5S,8R)-3-Methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol, which could lead to a better understanding of its potential uses in the treatment of various diseases. Additionally, more research is needed to determine the safety and efficacy of (1R,3S,4S,5S,8R)-3-Methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol in humans.
Métodos De Síntesis
The synthesis of (1R,3S,4S,5S,8R)-3-Methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol involves the reaction of 2,3-dimethoxytetrahydrofuran with formaldehyde and a Lewis acid catalyst. This reaction produces a mixture of diastereomers, which can be separated and purified using chromatography techniques.
Aplicaciones Científicas De Investigación
(1R,3S,4S,5S,8R)-3-Methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol has been studied for its potential use in a variety of scientific research applications. One area of interest is its use in the development of new drugs for the treatment of various diseases. (1R,3S,4S,5S,8R)-3-Methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol has been shown to have antitumor activity in vitro, and it has also been studied for its potential use in the treatment of Alzheimer's disease.
Propiedades
Número CAS |
15814-56-9 |
|---|---|
Nombre del producto |
(1R,3S,4S,5S,8R)-3-Methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol |
Fórmula molecular |
C7H12O5 |
Peso molecular |
176.17 g/mol |
Nombre IUPAC |
(1R,3S,4S,5S,8R)-3-methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol |
InChI |
InChI=1S/C7H12O5/c1-10-7-5(9)6-4(8)3(12-7)2-11-6/h3-9H,2H2,1H3/t3-,4-,5+,6+,7+/m1/s1 |
Clave InChI |
LYLSUYCOHWVOFS-VEIUFWFVSA-N |
SMILES isomérico |
CO[C@@H]1[C@H]([C@@H]2[C@@H]([C@H](O1)CO2)O)O |
SMILES |
COC1C(C2C(C(O1)CO2)O)O |
SMILES canónico |
COC1C(C2C(C(O1)CO2)O)O |
Sinónimos |
1-O-Methyl-3,6-anhydro-α-D-mannopyranose |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



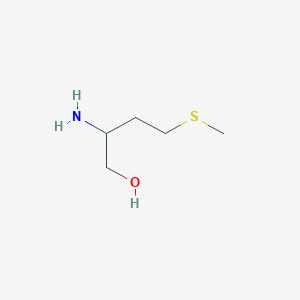
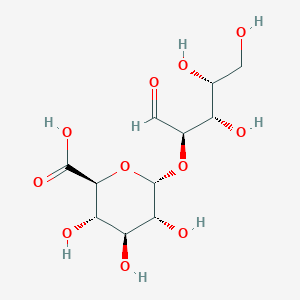
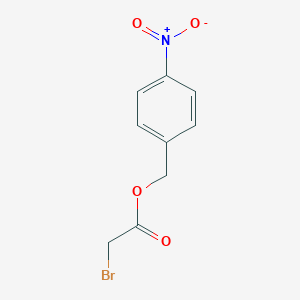
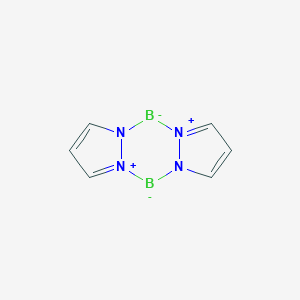
![6-Iodobenzo[d]thiazol-2-amine](/img/structure/B96846.png)
